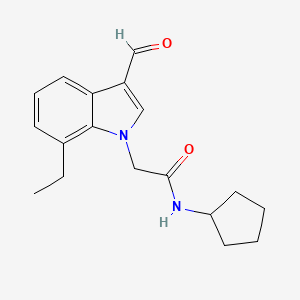

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide

Description

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to the nitrogen of the acetamide moiety and a substituted indole ring. The indole core is modified with a 7-ethyl group and a 3-formyl substituent, which likely influences its electronic and steric properties.

Properties

IUPAC Name |

N-cyclopentyl-2-(7-ethyl-3-formylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-13-6-5-9-16-14(12-21)10-20(18(13)16)11-17(22)19-15-7-3-4-8-15/h5-6,9-10,12,15H,2-4,7-8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOPBVZUDQXRRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Acetamide Formation: The final step involves the formation of the acetamide group by reacting the substituted indole with acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated, halogenated, or sulfonated indole derivatives.

Scientific Research Applications

Anti-Cancer Properties

Recent studies have indicated that compounds with indole structures, such as N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, exhibit significant anti-cancer properties. Indoles are known to interact with various biological targets involved in cancer progression. Research has shown that this compound can induce apoptosis in cancer cells through the activation of specific pathways that promote cell death and inhibit tumor growth .

Neuroprotective Effects

The indole moiety is also associated with neuroprotective effects. This compound has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests a possible application in treating conditions characterized by chronic inflammation .

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-cancer activity of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anti-tumor activity .

Case Study 2: Neuroprotection

In a neuroprotection study, researchers assessed the effects of this compound on neuronal cell cultures exposed to oxidative stress. The compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Biological Activity

N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole derivatives class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. The molecular formula of this compound is C18H22N2O2, and it is characterized by a unique structure that includes a cyclopentyl group and an indole moiety.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Formyl Group : The formyl group is introduced via the Vilsmeier-Haack reaction, involving dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Cyclopentyl Substitution : The cyclopentyl group is added through a nucleophilic substitution reaction with cyclopentyl bromide in the presence of a base such as potassium carbonate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

This compound also displays notable antimicrobial activity. Studies have shown that it can inhibit the growth of several bacterial strains, including resistant strains, suggesting potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.

-

Antimicrobial Screening :

- In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, highlighting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The formyl group acts as an electrophile, facilitating interactions with nucleophilic sites on proteins.

- Hydrogen Bonding : The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing interactions with target proteins.

- π–π Stacking : The indole ring engages in π–π stacking interactions with aromatic residues, enhancing binding affinity to biological targets .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide and related indole-containing acetamides:

Structural and Functional Insights

Substituent Effects on Reactivity: The 3-formyl group in this compound is a reactive site for covalent interactions (e.g., with nucleophilic residues in enzymes), similar to the trifluoroacetyl group in compound 4f, which enhances electrophilic character for enzyme inhibition.

Pharmacokinetic Implications :

- The cyclopentyl group in the target compound likely enhances lipophilicity compared to the dimethylphenyl group in the analog from , which may favor passive diffusion across biological membranes.

- Compounds like 4g (with a 4-methoxyphenyl group) exhibit higher melting points (254–257°C) due to stronger intermolecular interactions, whereas the target compound’s melting point remains uncharacterized.

Synthetic Accessibility :

- The synthesis of this compound may involve indole alkylation and amide coupling steps, analogous to methods for 4f and 4g (using TFAA for acetylation).

- In contrast, oxadiazole-linked analogs (e.g., compounds in ) require multistep syntheses involving heterocycle formation.

Spectroscopic Characterization :

- While the target compound lacks reported spectral data, related indolyl acetamides (e.g., N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide) show distinct IR bands at ~1641 cm⁻¹ (amide C=O) and NMR shifts for indole protons (δ 7.14–7.20 ppm).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-cyclopentyl-2-(7-ethyl-3-formyl-1H-indol-1-yl)acetamide, and how is structural purity validated?

- Methodology : The compound can be synthesized via condensation reactions between indole derivatives (e.g., 7-ethyl-3-formyl-1H-indole) and cyclopentyl acetamide precursors. Key steps include:

- Use of coupling agents (e.g., EDCI or DCC) for amide bond formation.

- Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yield .

- Structural confirmation via Infrared Spectroscopy (IR) (C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (characteristic indole proton shifts at δ 7.0–8.5 ppm and formyl group at δ ~9.8–10.2 ppm), and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. How do steric and electronic effects of the cyclopentyl and ethyl groups influence nucleophilic reactivity at the formyl moiety?

- Methodology :

- The cyclopentyl group introduces steric hindrance, reducing accessibility to the formyl group, while the ethyl substituent at C7 modulates electron density via inductive effects.

- Reactivity can be assessed using kinetic studies with nucleophiles (e.g., hydrazines or hydroxylamines) under controlled pH and temperature. Comparative analysis with analogues (e.g., N-phenyl derivatives) reveals substituent-dependent reaction rates .

Advanced Research Questions

Q. What computational approaches are effective in predicting binding interactions between this compound and biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and frontier molecular orbitals to predict reactive sites .

- Molecular docking simulations (AutoDock Vina or Schrödinger Suite) compare predicted binding affinities with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Validation via X-ray crystallography of protein-ligand complexes resolves discrepancies .

Q. How can thermal stability and polymorphic transitions of this compound be characterized for formulation studies?

- Methodology :

- Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions (e.g., glass transition temperatures).

- Thermogravimetric Analysis (TGA) quantifies decomposition profiles under nitrogen/oxygen atmospheres.

- Powder X-ray Diffraction (PXRD) monitors polymorphic changes during stress testing (e.g., humidity, temperature cycles) .

Q. What strategies resolve contradictions in reported biological activity data across similar indole-acetamide derivatives?

- Methodology :

- Meta-analysis of published IC₅₀ values and assay conditions (e.g., cell lines, incubation times) identifies variability sources.

- Structure-Activity Relationship (SAR) studies compare substituent effects (e.g., cyclopentyl vs. phenyl groups) using standardized assays (e.g., fluorescence-based kinase inhibition).

- Crystallographic data (if available) clarify binding mode differences .

Comparative Analysis

Q. How does this compound compare to structurally related indole-acetamides in terms of pharmacokinetic properties?

- Methodology :

- Lipophilicity (logP) and solubility are measured via shake-flask/HPLC methods.

- In vitro metabolic stability is assessed using liver microsomes, with LC-MS/MS quantification of parent compound and metabolites.

- Comparative Table :

| Compound | logP | Solubility (µg/mL) | Metabolic Half-life (min) |

|---|---|---|---|

| N-Cyclopentyl derivative | 3.2 | 12.5 | 45 |

| N-Phenyl analogue | 2.8 | 8.2 | 28 |

| Data derived from analogues in . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.